molecular formula C20H28N4O2 B5653346 5-[(5-methyl-2-furyl)methyl]-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

5-[(5-methyl-2-furyl)methyl]-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Cat. No. B5653346
M. Wt: 356.5 g/mol
InChI Key: FPMBHKOSKBUGLH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo and diazepine derivatives involves multistep chemical reactions that carefully combine different functional groups to create complex molecules. For example, the synthesis of 5,6-dihydro-1H, 4H-pyrazolo[4,3-f]pyrrolo[1,2-a][1,4]diazepines includes steps that might involve the formation of the pyrazolo and diazepine rings, which could be related to the synthesis of our compound of interest (Vega et al., 1994).

Molecular Structure Analysis

The molecular structure of such compounds often features a complex arrangement of rings and functional groups. For instance, a study on the methyl ester of a related compound highlighted a fused pentacyclic system, which could be indicative of the structural complexity found in our target molecule (Toze et al., 2011).

Chemical Reactions and Properties

Diazepine derivatives can participate in various chemical reactions, indicating a versatile chemical reactivity. For example, reactions leading to the formation of hydrogen-bonded hexamers in certain diazepines suggest a capacity for significant intermolecular interactions (Low et al., 2002).

Physical Properties Analysis

While specific data on the physical properties of "5-[(5-methyl-2-furyl)methyl]-2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine" are not directly available, related compounds' properties such as solubility, melting points, and crystal structure can provide insights into potential physical characteristics (Abrous et al., 2001).

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including their reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are critical for understanding their utility and behavior in different environments. Research into the synthesis and properties of such compounds reveals a wide range of chemical behaviors that would be relevant to our target molecule (Reisinger et al., 2004).

properties

IUPAC Name

3-[5-[(5-methylfuran-2-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-16-5-7-19(26-16)15-22-9-4-12-24-18(14-22)13-17(21-24)6-8-20(25)23-10-2-3-11-23/h5,7,13H,2-4,6,8-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBHKOSKBUGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCN3C(=CC(=N3)CCC(=O)N4CCCC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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